4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluorobenzyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits biological activity against specific targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Fluorobenzyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- (4-(4-Fluorobenzyl)piperidin-1-yl)(4-methylphenyl)methanone
Uniqueness
The presence of both the fluorobenzyl and trifluoromethylphenyl groups in 4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO2/c22-19-7-1-15(2-8-19)13-28-14-16-9-11-26(12-10-16)20(27)17-3-5-18(6-4-17)21(23,24)25/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCCEIKFENJITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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